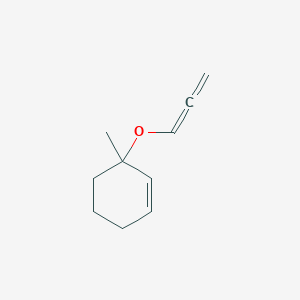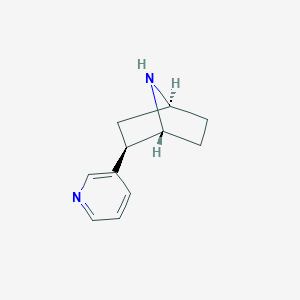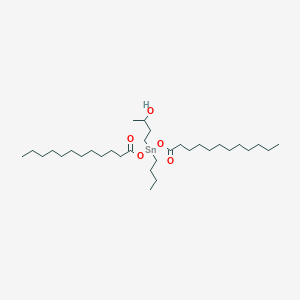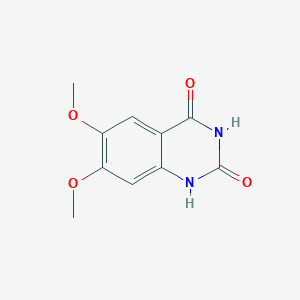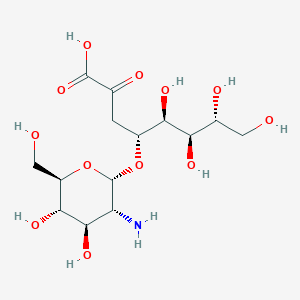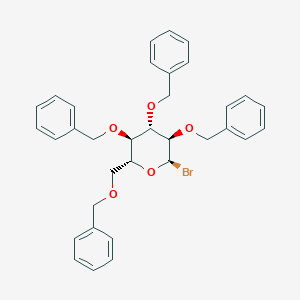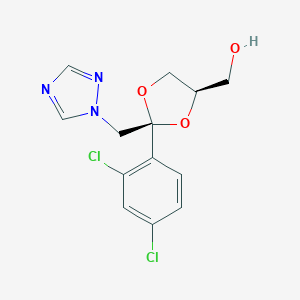
顺式-2-(2,4-二氯苯基)-2-(1H-1,2,4-三唑-1-基甲基)-1,3-二氧兰-4-甲醇
描述
The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol is a chemical that features a 1,2,4-triazole ring, a dioxolane group, and a dichlorophenyl moiety. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the compound , they do provide insight into the structural components that make up the compound. For instance, the synthesis of related compounds with chlorophenyl and triazole rings has been reported, which often involves the formation of these rings through a series of chemical reactions that may include condensation, cyclization, and halogenation steps .
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,4-triazole ring, which is known to form dihedral angles with adjacent phenyl rings, as seen in related compounds . This can affect the overall shape and reactivity of the molecule. The dioxolane group is a cyclic acetal and can influence the compound's conformation and chemical stability.
Chemical Reactions Analysis
The chlorophenyl groups in the compound are likely to be reactive due to the presence of chlorine atoms, which can participate in various substitution reactions. The triazole ring is a versatile moiety that can engage in multiple chemical reactions, including nucleophilic and electrophilic substitutions, depending on the substituents present on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of chlorine atoms could increase the compound's density and boiling point, while the dioxolane group could affect its solubility in organic solvents. The compound's conformation, as influenced by the dihedral angles between the rings, would also play a role in its crystalline structure and melting point .
科学研究应用
抗真菌性能和合成
- 抗真菌应用: 这种化合物,特别是以特康唑的形式,表现出显著的抗真菌性能。已发现其对大鼠阴道念珠菌病和豚鼠癣有效(Heeres, Hendrickx, & van Cutsem, 1983)。
- 合成方法: 已探索了这种化合物的类似物(如酮康唑)的合成方法,涉及锂化和烷基化等步骤(Huang, Kim, Bauer, & Doss, 1997)。
药理学和化学研究
- 伊曲康唑研究: 伊曲康唑于1980年合成,具有类似的化学结构,以其作为口服抗真菌药物治疗甲真菌病等疾病的有效性而闻名(Jain & Sehgal, 2001)。
- 提取和化学应用: 已对使用这种化合物的衍生物提取贵金属如金(III)、钯(II)和铂(IV)进行了研究,展示了其在化学提取过程中的潜力(Khisamutdinov, Murinov, & Shitikova, 2007)。
生物活性和应用
- 杀真菌活性: 已合成了这种化合物的某些衍生物,并对其进行了杀真菌活性评估,特别是用于控制白粉病和豆锈等疾病(Gestel, Heeres, Janssen, & Reet, 1980)。
- 生物活性研究: 对含有1,3-二氧兰的三唑化合物的生物活性进行了研究,显示出其具有潜在的杀真菌剂和植物生长调节剂性质(Jian, Xiao, Xu, & Yu, 2005)。
光解和结构研究
- 光解研究: 对丙康唑的光解进行的研究揭示了其降解和产物形成的见解,这对于环境和化学稳定性考虑至关重要(Dureja, Walia, & Mukerjee, 1987)。
- 结构表征: 已对与顺式-2-(2,4-二氯苯基)-2-(1H-1,2,4-三唑-1-基甲基)-1,3-二氧兰-4-甲醇相关的化合物进行了结构表征,如1H-1,2,4-三唑衍生物,从而更深入地了解其化学性质(Shuang-hu, 2014)。
属性
IUPAC Name |
[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3/c14-9-1-2-11(12(15)3-9)13(6-18-8-16-7-17-18)20-5-10(4-19)21-13/h1-3,7-8,10,19H,4-6H2/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUOWQPBYUKRIM-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | |
CAS RN |
67914-85-6 | |
| Record name | cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



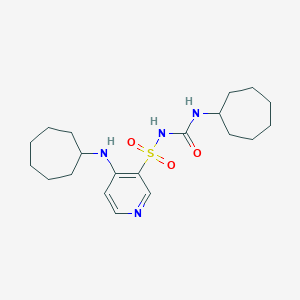
![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)
![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)
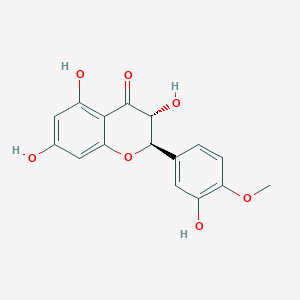

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)


